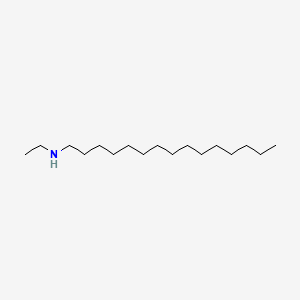

N-Ethylpentadecan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

56392-13-3 |

|---|---|

Molecular Formula |

C17H37N |

Molecular Weight |

255.5 g/mol |

IUPAC Name |

N-ethylpentadecan-1-amine |

InChI |

InChI=1S/C17H37N/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-4-2/h18H,3-17H2,1-2H3 |

InChI Key |

YRUNOOQIUGIXOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCNCC |

Origin of Product |

United States |

Contextualization Within N Alkyl Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by organic substituents, such as alkyl or aryl groups. byjus.combyjus.com They are classified as primary, secondary, or tertiary based on the number of these substituents on the nitrogen atom. crunchchemistry.co.uk N-Ethylpentadecan-1-amine is a secondary amine, as its nitrogen atom is bonded to two alkyl groups: a pentadecyl group and an ethyl group. crunchchemistry.co.uk

The chemistry of N-alkyl amines is largely dictated by the lone pair of electrons on the nitrogen atom, which makes them basic and nucleophilic. crunchchemistry.co.ukuniversalclass.com The length and nature of the alkyl chains significantly influence their physical properties. For instance, solubility in water decreases as the number of carbon atoms in the alkyl chain increases beyond six, while solubility in organic solvents is generally high. libretexts.org The long 15-carbon chain in this compound renders it hydrophobic and gives it surfactant-like properties.

The reactivity of amines includes protonation, alkylation, and acylation. wikipedia.org The presence of alkyl groups, which are electron-donating, increases the electron density on the nitrogen atom, making alkylamines more basic than ammonia. libretexts.org This enhanced basicity is a key feature of the N-alkyl amine class. The specific structure of this compound, with one long and one short alkyl chain, provides an amphiphilic character, a property exploited in various applications.

Significance of Long Chain N Alkyl Amines in Contemporary Chemical Research

Established Synthetic Routes for N-Alkyl Amines

Traditional methods for synthesizing N-alkyl amines have been well-documented and are widely used in both laboratory and industrial settings. rsc.org These routes, including alkylation of amine precursors, reductive amination, and hydroamination, form the foundation of amine synthesis.

The N-alkylation of amines with alkyl halides is a classic and direct method for forming C-N bonds. wikipedia.org This nucleophilic aliphatic substitution involves the reaction of a primary or secondary amine with an alkyl halide. wikipedia.org For the synthesis of this compound, this could be achieved in two primary ways:

Reacting pentadecylamine (B1195383) (a primary amine) with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

Reacting ethylamine (B1201723) with a pentadecyl halide (e.g., 1-bromopentadecane).

A significant challenge in this method is controlling the extent of alkylation. The secondary amine product (this compound) is often more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts. wikipedia.orgacs.org To favor mono-N-alkylation, chemists can employ a large excess of the starting amine or use specific reaction conditions and catalysts. rsc.org For instance, cesium carbonate (Cs₂CO₃) has been shown to promote selective mono-N-alkylation of primary amines by suppressing undesired dialkylation. rsc.org Similarly, reactions on mixed oxides like Al₂O₃-OK have been reported for selective N-alkylation at room temperature. researchgate.net

| Amine Precursor | Alkylating Agent | Promoter/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Primary Amine | Alkyl Halide | Cs₂CO₃ | Promotes selective mono-N-alkylation. | rsc.org |

| Primary Amine | Alkyl Halide | KF/Al₂O₃ | Solid-supported reagent for N-alkylation. | rsc.org |

| Amine | Alkyl Halide | Al₂O₃–OK | Enables reaction at room temperature. | researchgate.net |

| N-aminopyridinium salts | Alkyl Halide | Cs₂CO₃ or K₂CO₃ | Self-limiting alkylation to yield secondary amines. | acs.org |

Reductive amination, also known as reductive alkylation, is one of the most versatile and widely used methods for synthesizing amines. manchester.ac.uk The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the target amine. organic-chemistry.org This method avoids the harshness of alkylating agents and often provides higher selectivity for the desired product.

To synthesize this compound, the following pathways could be utilized:

Pathway A: Reaction of pentadecylamine with acetaldehyde.

Pathway B: Reaction of ethylamine with pentadecanal.

A variety of reducing agents can be employed, from classic hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB), to catalytic hydrogenation. organic-chemistry.org Modern approaches focus on more environmentally benign and efficient systems. For example, reductive amination can be performed in aqueous micellar media using Pd/C as a catalyst, and recent developments have shown that bimetallic catalysts like Co/Sc can mediate reductive amination using hydrogen gas. rsc.orguni-bayreuth.deresearchgate.net Another approach uses readily available carboxylic acids and a silane (B1218182) hydride source for an effective C-N bond construction under mild conditions. organic-chemistry.org

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (an alkene or alkyne). researchgate.net This method is highly atom-economical, as it forms the C-N bond without generating byproducts. magtech.com.cn The synthesis of this compound via this route would typically involve the reaction of ethylamine with 1-pentadecene.

While conceptually straightforward, the hydroamination of unactivated alkenes can be challenging and often requires a catalyst to proceed efficiently. researchgate.net Significant progress has been made using catalysts based on transition metals like rhodium, palladium, and iridium. researchgate.netrsc.org More recently, photoenzymatic catalysis has emerged as a powerful strategy for asymmetric intermolecular hydroamination, highlighting the ongoing innovation in this field. acs.orgillinois.edu This method can generate and control highly reactive radical intermediates to furnish enantioenriched amines. acs.orgillinois.edu

Advanced Catalytic Approaches in this compound Synthesis

Recent research has focused on developing more sustainable, efficient, and selective catalytic systems for N-alkylation, moving away from stoichiometric reagents and harsh conditions.

Direct asymmetric reductive amination (DARA) has become a highly efficient method for constructing chiral amines. d-nb.info While this compound itself is not chiral, the catalysts and principles developed for DARA are highly relevant for advanced synthesis. Iridium complexes are particularly effective for this transformation due to their high resistance to the inhibitory effects of amines. rsc.org

In these reactions, an iridium precursor, such as [Ir(cod)Cl]₂, is combined with a chiral ligand (often a phosphoramidite) to form the active catalyst. d-nb.inforesearchgate.netnih.gov This catalyst facilitates the coupling of a ketone with a primary alkyl amine under mild conditions, often without the need for additives that are typically required to promote imine formation. d-nb.inforsc.org Studies have shown that primary alkyl amines can serve effectively as the nitrogen source in these iridium-catalyzed reactions, leading to high yields and excellent enantioselectivity for chiral products. d-nb.infonih.gov The mechanism involves the amine substrate acting as a ligand for the iridium center, with hydride addition occurring via an outer-sphere transition state. d-nb.info

| Catalyst System | Reactants | Key Advantage | Reference |

|---|---|---|---|

| [Ir(cod)Cl]₂ + Chiral Phosphoramidite Ligand | Ketone + Primary Alkyl Amine | Additive-free, high efficiency, mild conditions. | d-nb.inforsc.org |

| Chiral Iridium Complex with Spiro Phosphine-Amine-Phosphine Ligand | Dialkyl Imines | High enantioselectivity for challenging substrates. | chinesechemsoc.org |

A greener alternative to using alkyl halides is the N-alkylation of amines with alcohols. This methodology, often termed the "borrowing hydrogen" or "hydrogen autotransfer" strategy, uses readily available and less toxic alcohols as alkylating agents, with water being the only byproduct. nih.govmagtech.com.cn

The general mechanism involves three steps:

The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde or ketone intermediate.

The intermediate reacts with the amine to form an imine.

The catalyst returns the hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the catalyst. organic-chemistry.org

Various metal catalysts have been developed for this transformation, including those based on precious metals like ruthenium and iridium, as well as more earth-abundant metals such as manganese, nickel, and tungsten. nih.govorganic-chemistry.orgrsc.orgchemrxiv.org These catalytic systems demonstrate excellent functional group tolerance and can be used for the selective mono-alkylation of primary amines. nih.gov For the synthesis of this compound, this process could involve reacting pentadecylamine with ethanol (B145695) or ethylamine with 1-pentadecanol (B150567) in the presence of an appropriate metal catalyst.

| Metal Catalyst | Ligand Type | Key Features | Reference |

|---|---|---|---|

| Ruthenium (Ru) | Azo-aromatic pincer ligand | Low catalyst loading, wide functional group tolerance. | organic-chemistry.org |

| Manganese (Mn) | PNP pincer complex | Earth-abundant metal, excellent chemoselectivity, mild conditions. | nih.gov |

| Nickel (Ni) | Ligand-free (in situ from Ni(COD)₂) | Highly active, easy to prepare from non-precious metal. | rsc.org |

| Tungsten (W) | W(phen)(CO)₄ | Phosphine-free, tolerates sterically hindered substrates. | chemrxiv.org |

| Zinc (Zn) | Zn(II)-complex | Sustainable and eco-friendly. | organic-chemistry.org |

Direct C-Functionalization of Unprotected Primary Aliphatic Amines Enabled by CO2

A significant breakthrough in the synthesis of complex aliphatic amines involves the use of carbon dioxide (CO2) to facilitate the direct α-alkylation of unprotected primary aliphatic amines. nih.govnih.govresearchgate.netscispace.com This method addresses the long-standing challenge of selective C-H functionalization in the presence of a reactive NH2 group. nih.gov Traditionally, the high nucleophilicity of the primary amine leads to undesired N-alkylation. nih.gov

The key to this strategy is the reversible reaction of the primary amine with CO2 to form an in-situ alkylammonium carbamate (B1207046). nih.gov This transient protection diminishes the nucleophilicity of the amine, thereby allowing for selective functionalization at the α-carbon position. nih.govscispace.com The process is typically achieved using photoredox catalysis in conjunction with a hydrogen atom transfer (HAT) catalyst. nih.govnih.govresearchgate.net

The reaction proceeds through the generation of an α-amino radical, a species that is otherwise difficult to access from primary amines due to their high oxidation potential and tendency to over-oxidize. nih.gov The in-situ-formed carbamate not only tempers the amine's reactivity but also plays a crucial role in directing the HAT process, as will be discussed in the mechanistic studies section. This CO2-driven approach has been successfully applied to the synthesis of γ-lactams from primary aliphatic amines and acrylates, showcasing its potential for constructing valuable organic scaffolds. nih.govscispace.com While not explicitly detailed for this compound, the methodology is applicable to long-chain primary aliphatic amines, suggesting a viable pathway for its α-functionalization.

Mechanistic Studies of Synthetic Transformations

Understanding the intricate mechanisms of these synthetic transformations is paramount for optimizing reaction conditions and expanding their applicability. Detailed experimental and computational studies have shed light on the catalytic cycles and the subtle interactions that govern selectivity.

Elucidation of Catalytic Cycles and Rate-Determining Steps

The catalytic cycle for the CO2-promoted α-alkylation of primary aliphatic amines involves a series of well-orchestrated steps. nih.gov The process is initiated by the visible-light irradiation of a photocatalyst, which then oxidizes a HAT catalyst, such as quinuclidine, to its radical cation. nih.gov Simultaneously, the primary amine reacts with CO2 to form the key alkylammonium carbamate intermediate. nih.gov

A critical step in the cycle is the selective abstraction of a hydrogen atom from the α-carbon of the carbamate by the HAT catalyst's radical cation. nih.gov This generates a carbon-centered radical, which then engages with an electron-deficient species, like an acrylate. nih.gov The resulting radical intermediate is subsequently reduced by the photocatalyst, and after protonation and dissociation of CO2, the final product is formed. nih.gov

Kinetic studies have revealed that the presence of CO2 significantly accelerates the consumption of the starting materials and the formation of the product. nih.govresearchgate.net This observation is crucial as it indicates that CO2 is not merely acting as a protecting group but as an activator. nih.govresearchgate.net If its role were solely protective, the reaction rate would be expected to decrease due to the lower concentration of the free amine. researchgate.net Isotope labeling studies, such as kinetic isotope effect (KIE) experiments, have been employed in similar C-H activation systems to pinpoint the rate-determining step, which is often the C-H bond cleavage itself. snnu.edu.cnmdpi.com

Role of Non-Covalent Interactions in Reaction Selectivity

The remarkable selectivity observed in the direct C-H functionalization of primary amines in the presence of CO2 is not solely dictated by the inherent bond strengths. nih.govnih.gov Computational and experimental evidence strongly suggests that non-covalent interactions play a decisive role. nih.govnih.gov Specifically, an electrostatic attraction between the negatively charged carbamate, formed from the amine and CO2, and the positively charged HAT catalyst (e.g., quinuclidinium radical cation) is proposed. nih.govnih.govresearchgate.net

This electrostatic interaction effectively steers the HAT catalyst to the α-C-H bond of the carbamate, overcoming the otherwise expected lack of selectivity based on bond dissociation energies alone. nih.govnih.gov This "attractive" interaction highlights a sophisticated mechanism of selectivity control that goes beyond simple steric or electronic effects. The use of non-covalent interactions, such as hydrogen bonding and ion-pairing, is an emerging and powerful strategy for directing the regioselectivity of C-H functionalization reactions in various contexts. researchgate.netacs.orgchemrxiv.orgbohrium.comresearchgate.net

The understanding and harnessing of these subtle forces, as demonstrated in the CO2-enabled functionalization of primary aliphatic amines, opens up new possibilities for designing highly selective catalytic processes for the synthesis of complex molecules like this compound.

Mechanistic Investigations of Chemical Reactivity

Fundamental Reactivity of N-Ethylpentadecan-1-amine

This compound, a secondary amine characterized by the presence of both a short ethyl group and a long pentadecyl alkyl chain, exhibits chemical reactivity typical of sterically hindered secondary amines. Its fundamental properties, including nucleophilicity and basicity, are governed by the electronic and steric effects of its substituents.

The nucleophilicity of an amine describes its ability to donate its lone pair of electrons to an electron-deficient center. fiveable.me this compound acts as a potent nucleophile due to the electron-donating nature of its two alkyl groups (ethyl and pentadecyl). These groups increase the electron density on the nitrogen atom, enhancing the availability of its lone pair for forming new bonds. fiveable.me Generally, secondary amines are considered stronger nucleophiles than primary amines but less reactive than tertiary amines in some contexts, though this can be highly dependent on steric factors. fiveable.memasterorganicchemistry.com

The reactivity of this compound as a nucleophile is demonstrated in various organic reactions, such as nucleophilic substitution and addition. For instance, like other simple amines, it can react directly with electrophiles such as alkyl halides in SN2 reactions to form a trialkylammonium salt. msu.edumsu.edu It can also react with carbonyl compounds like aldehydes and ketones. The reaction with an acid chloride, for example, would yield a tertiary amide. libretexts.org

However, the significant steric bulk imparted by the long pentadecyl chain, in addition to the ethyl group, can moderate its nucleophilicity by hindering the nitrogen's approach to the electrophilic center. fiveable.memasterorganicchemistry.com This steric hindrance makes it less reactive than smaller secondary amines, such as diethylamine, especially when reacting with sterically demanding electrophiles. masterorganicchemistry.com

| Factor | Effect on Nucleophilicity | Rationale |

|---|---|---|

| Inductive Effect | Enhancing | The ethyl and pentadecyl groups are electron-donating, increasing electron density on the nitrogen atom. fiveable.me |

| Steric Hindrance | Reducing | The bulky alkyl groups physically obstruct the nitrogen's lone pair from attacking electrophilic centers. fiveable.memasterorganicchemistry.com |

| Solvent | Variable | Polar protic solvents can solvate the amine, potentially reducing nucleophilicity through hydrogen bonding. |

The basicity of an amine is a measure of its ability to accept a proton (H⁺), typically quantified by the pKa of its conjugate acid (R₂NH₂⁺). libretexts.org The basicity of this compound in solution is determined by a combination of three main factors: the inductive effect of the alkyl groups, solvation of the protonated amine, and steric hindrance. quora.comslideshare.net

Inductive Effect : The electron-donating alkyl groups push electron density toward the nitrogen, stabilizing the positive charge that forms on the conjugate acid upon protonation. This effect increases basicity. quora.com

Solvation : In aqueous media, the protonated secondary amine (R₂NH₂⁺) can form hydrogen bonds with water molecules. This solvation stabilizes the conjugate acid, thereby increasing the basicity of the parent amine. slideshare.net

Steric Hindrance : The bulky alkyl groups can impede the approach of a proton to the nitrogen's lone pair and can also interfere with the solvation of the resulting conjugate acid. This effect tends to decrease basicity. slideshare.net

| Amine | Class | pKa of Conjugate Acid (BH⁺) |

|---|---|---|

| Propylamine | Primary | 10.69 alfa-chemistry.com |

| Hexylamine | Primary | 10.56 alfa-chemistry.com |

| Diethylamine | Secondary | 10.93 |

| Triethylamine | Tertiary | 10.75 |

| This compound (Estimated) | Secondary | ~10.6 - 11.0 |

In non-aqueous, non-polar media, the effects of solvation are minimized. In such environments, or in the gas phase, basicity trends are dominated by the inductive effect, leading to an order of tertiary > secondary > primary. masterorganicchemistry.com

Radical Cation Chemistry of N-Alkyl Amines

Recent advances in synthetic chemistry have highlighted the importance of amine radical cations as versatile reactive intermediates. beilstein-journals.orgnih.gov These species, which are formed by the removal of a single electron from the neutral amine, can be generated under mild conditions and participate in a variety of unique chemical transformations. colab.ws

Visible light photoredox catalysis has become a premier method for generating amine radical cations from N-alkyl amines like this compound. nih.govacs.org This technique utilizes a photocatalyst, often a ruthenium or iridium polypyridyl complex, that absorbs visible light to reach an electronically excited state. nih.gov The excited photocatalyst is a potent oxidant and can engage in a single-electron transfer (SET) event with the amine, which acts as an electron donor. nih.gov This process results in the one-electron oxidation of the amine to its corresponding radical cation and the reduction of the photocatalyst, which is later regenerated to close the catalytic cycle. nih.govnsf.gov

The key advantages of this method are its mild reaction conditions (ambient temperature and visible light) and its ability to generate highly reactive intermediates from stable precursors. beilstein-journals.org

Once formed, the this compound radical cation is a transient species that can proceed down several reactivity pathways, most notably leading to the formation of either an iminium ion or an α-amino radical. beilstein-journals.orgnih.gov These two intermediates possess opposing electronic characteristics and thus exhibit distinct reactivity.

α-Amino Radical Formation : The single-electron oxidation of the amine nitrogen significantly increases the acidity of the C-H bonds on the adjacent (α) carbon atoms. nih.gov Consequently, the amine radical cation can be readily deprotonated at an α-position by a mild base (often another molecule of the starting amine) to yield a neutral α-amino radical . acs.orgcam.ac.uk This species is nucleophilic and is a key intermediate in C-C bond-forming reactions. nih.gov

Iminium Ion Formation : The amine radical cation can also be converted into an electrophilic iminium ion . nih.govwikipedia.org This can occur via two primary mechanisms: (1) direct hydrogen atom abstraction (HAT) from the α-C-H bond of the radical cation, or (2) a two-step process involving deprotonation to the α-amino radical, followed by a second single-electron oxidation of this radical. nih.govmdpi.com Iminium ions are powerful electrophiles that readily react with a wide range of nucleophiles. wikipedia.orgepfl.ch

| Intermediate | Structure | Electronic Character | Formation Pathway | Typical Subsequent Reactivity |

|---|---|---|---|---|

| α-Amino Radical | R-N-C•R'₂ | Nucleophilic nih.gov | α-Deprotonation of radical cation acs.org | Addition to electron-deficient alkenes (Michael acceptors) nih.gov |

| Iminium Ion | [R-N=CR'₂]⁺ | Electrophilic nih.gov | HAT from radical cation or oxidation of α-amino radical mdpi.com | Attacked by carbon and heteroatom nucleophiles wikipedia.org |

Hydrogen Atom Transfer (HAT) has emerged as a powerful and complementary strategy for the direct functionalization of C-H bonds in amines. thieme-connect.comnih.gov In this approach, a HAT catalyst, often a reactive radical species, selectively abstracts a hydrogen atom from a C-H bond to generate a carbon-centered radical. mdpi.com For amines like this compound, this process is highly effective for activating the C(sp³)–H bonds alpha to the nitrogen atom. thieme-connect.comresearchgate.net

The selectivity of HAT is governed by the relative bond dissociation energies (BDEs) of the C-H bonds in the substrate and the bond formed in the HAT catalyst. mdpi.com The C-H bonds alpha to nitrogen are weakened, making them susceptible to abstraction. This allows for the direct and regioselective generation of α-amino radicals without proceeding through an initial amine oxidation step. thieme-connect.comresearchgate.net These α-amino radicals can then be trapped by various reagents to achieve diverse C-H functionalizations, including the formation of new C-C and C-heteroatom bonds. thieme-connect.com

Chemical Stability and Degradation Mechanisms

The chemical stability of this compound, a long-chain secondary amine, is a critical factor in its application and persistence. Its degradation can proceed through several pathways, primarily influenced by oxidative and thermal stressors. Understanding these mechanisms is essential for predicting its behavior in various chemical environments.

Oxidative Degradation Pathways and Structural Influences

The oxidative degradation of amines is a complex process initiated by the presence of oxidizing agents, such as molecular oxygen. The reaction mechanism generally proceeds through radical intermediates, and the rate of degradation is significantly influenced by the amine's molecular structure. ntnu.no

The initial step in the oxidative degradation of amines typically involves the formation of a highly reactive amine radical. ntnu.nooup.com This can occur through two primary mechanisms: the abstraction of an electron from the lone pair on the nitrogen atom, or the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen (the α-carbon). ntnu.nooup.com This leads to the formation of an aminium radical cation, which serves as a key intermediate in the degradation cascade. ntnu.no

The structure of an amine plays a crucial role in its susceptibility to oxidative degradation. For a compound like this compound, the two alkyl groups—ethyl and pentadecyl—have distinct effects on its stability.

Research consistently shows that longer alkyl chains tend to decrease the rate of oxidative degradation. oup.comresearchgate.netresearchgate.net This stabilizing effect is attributed to two main factors:

Steric Hindrance : The large pentadecyl group physically obstructs access to the reactive nitrogen center, making it more difficult for oxidizing agents to initiate the radical formation process. oup.comresearchgate.netacs.org A more sterically hindered structure provides greater stability against the formation of amine free radicals. acs.org

Electronic Effects : Alkyl groups are electron-donating. This property increases the electron density around the nitrogen atom, which can strengthen the adjacent N-C bonds. researchgate.netacs.org A stronger bond is more resistant to scission, thereby slowing the degradation process. oup.com

This trend is demonstrated in studies comparing amines with varying alkyl chain lengths. For instance, the degradation rate of N-ethyldiaminoethane (EEDA) is significantly lower than that of N-methyldiaminoethane (MEDA), illustrating the protective effect of a slightly longer alkyl group. oup.comresearchgate.net

Conversely, branching in the alkyl chain can have the opposite effect. Branched alkyl groups, particularly those located between amino and hydroxyl groups in alkanolamines, have been shown to drastically increase degradation rates. oup.comresearchgate.netacs.org Amines containing tertiary alkyl groups can also degrade faster than their straight-chain counterparts. researchgate.netacs.org

Table 1: Illustrative Effect of Alkyl Chain Length on Oxidative Degradation Rate of Selected Diamines

| Compound Name | Structure | Alkyl End Group | Degradation Rate (mM/h) |

| N-Methyldiaminoethane (MEDA) | CH₃-NH-CH₂CH₂-NH₂ | Methyl | 5.53 |

| N-Ethyldiaminoethane (EEDA) | CH₃CH₂-NH-CH₂CH₂-NH₂ | Ethyl | 3.03 |

This table illustrates the principle that a longer alkyl chain (ethyl vs. methyl) can decrease the degradation rate. Data sourced from studies on diamines. oup.comresearchgate.net

Thermal Degradation Mechanisms in Amine Systems

Thermal degradation occurs at elevated temperatures and its mechanisms can differ significantly from oxidative pathways. nih.gov In many amine systems, substantial thermal degradation is often observed only in the presence of other reactants like carbon dioxide (CO₂), while in aqueous solutions without CO₂, little degradation may occur even at temperatures as high as 200 °C. nih.gov

For primary and secondary amines, thermal decomposition can proceed through various reaction channels, leading to a range of products including imines, ammonia (B1221849), and alkenes. nih.govresearchgate.net Theoretical and experimental studies on smaller alkylamines suggest that mechanisms such as β-hydrogen elimination are common. aip.org For amines with longer alkyl chains, like this compound, elimination reactions involving hydrogens further down the chain (γ- and δ-hydrogens) are also possible, though they are generally considered kinetically less favorable than reactions involving the β-hydrogen. nih.govresearchgate.net

Structural factors also influence thermal stability. Greater steric hindrance around the amine group, such as that provided by the long pentadecyl chain in this compound, generally leads to higher thermal stability by impeding the intermolecular reactions that lead to degradation. uky.edu

Computational Chemistry Approaches

Modeling of Supramolecular Interactions Involving Long-Chain Amines

Further research is required to generate the experimental and computational data necessary to populate these areas of study for N-Ethylpentadecan-1-amine.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Amine Analysis

Chromatography is a fundamental technique for separating individual components from a mixture. For amines like N-Ethylpentadecan-1-amine, several chromatographic approaches are employed, each with specific advantages.

Gas chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of amines, especially primary and secondary amines like this compound, can be challenging due to their basicity and polarity. These characteristics can lead to poor peak shape (tailing) and adsorption onto the GC column, resulting in poor reproducibility. vt.edu To overcome these issues, specific method development strategies are employed.

Method Development Considerations:

Column Selection: Deactivated columns are essential to minimize peak tailing. labrulez.com Columns with basic-deactivated surfaces or those coated with stationary phases containing a small amount of a basic compound (e.g., potassium hydroxide) are often used. labrulez.com For long-chain amines, columns with a non-polar or mid-polar stationary phase are typically suitable.

Derivatization: To improve volatility and reduce polarity, derivatization is a common strategy. vt.eduh-brs.de this compound can be reacted with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to form a less polar and more volatile derivative, which exhibits better chromatographic behavior. h-brs.denih.gov

Injection Technique: A split/splitless or a cold-on-column inlet can be used. The latter is particularly advantageous for thermally labile compounds as it minimizes the risk of degradation in a hot injector. vt.edu

Detection: A Flame Ionization Detector (FID) is a common and robust detector for general hydrocarbon analysis. For enhanced sensitivity and selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) can be utilized. nih.gov

Application Example:

A hypothetical GC method for the analysis of derivatized this compound is outlined below.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; DB-5ms or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | FID at 320 °C |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

This table is illustrative and specific conditions would require optimization.

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-High Performance Liquid Chromatography (UHPLC), are versatile techniques for separating a wide range of compounds, including those that are not sufficiently volatile for GC. helsinki.fi

Method Development for Amine Analysis:

Stationary Phase: Reversed-phase chromatography using C8 or C18 columns is a common choice for the separation of derivatized amines. researchgate.net For underivatized long-chain amines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. obrnutafaza.hr

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine and achieve optimal retention and peak shape.

Derivatization: Similar to GC, derivatization is often employed in HPLC to enhance detectability. nih.gov Since this compound lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is necessary for sensitive detection. researchgate.net Common derivatizing reagents include dansyl chloride and o-phthalaldehyde (B127526) (OPA). helsinki.finih.gov

Detection: A UV-Vis detector can be used if a suitable chromophoric derivatizing agent is employed. obrnutafaza.hr For higher sensitivity and selectivity, a fluorescence detector is preferred when using a fluorescent tag. nih.gov

UHPLC Advantages:

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses and higher resolution compared to conventional HPLC. helsinki.fi This can be particularly beneficial for separating complex mixtures containing multiple amines.

| Parameter | HPLC Condition | UHPLC Condition |

| Column | C18, 5 µm, 4.6 x 150 mm | C18, 1.8 µm, 2.1 x 50 mm |

| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | A: 0.1% Formic acid in Water B: Acetonitrile |

| Gradient | 50% B to 95% B in 15 min | 50% B to 95% B in 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detector | Fluorescence (Ex/Em depends on derivatizing agent) | Fluorescence (Ex/Em depends on derivatizing agent) |

This table provides a comparative example and specific conditions would require optimization.

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org It is particularly well-suited for the analysis of charged species like protonated amines.

Modes of CE for Amine Analysis:

Capillary Zone Electrophoresis (CZE): This is the most common mode of CE, where separation occurs in a free electrolyte solution. libretexts.org At a low pH, this compound will be protonated and can be separated based on its charge-to-size ratio. libretexts.org

Micellar Electrokinetic Chromatography (MEKC): This technique uses micelles as a pseudo-stationary phase, allowing for the separation of both neutral and charged compounds. sciex.com This can be useful if this compound is present in a mixture with other non-ionic compounds.

Advantages of CE:

High Efficiency and Resolution: CE can achieve a very high number of theoretical plates, leading to excellent separation efficiency. wikipedia.org

Small Sample and Reagent Consumption: Only nanoliter volumes of sample are required, and the consumption of reagents is minimal. sciex.com

Challenges in CE include achieving good reproducibility in migration times and sensitivity, which can often be lower than that of HPLC with fluorescence detection.

Mass Spectrometry (MS) Coupling for Structural Elucidation and Quantification

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of analytes.

GC-MS: In GC-MS, as the separated components elute from the GC column, they are introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum provides a fragmentation pattern that can be used as a "fingerprint" for compound identification by comparing it to spectral libraries.

LC-MS: In LC-MS, the eluent from the HPLC or UHPLC system is directed to the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. ESI typically produces a protonated molecule [M+H]+, which provides information about the molecular weight of the analyte. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented to produce characteristic product ions. mdpi.com

Tandem Mass Spectrometry (MS/MS):

MS/MS is particularly useful for the selective and sensitive quantification of analytes in complex matrices. In a technique called Multiple Reaction Monitoring (MRM), a specific precursor ion (e.g., the [M+H]+ of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interferences from the sample matrix. mdpi.com

Spectroscopic Techniques for Structural Analysis (e.g., NMR, IR, UV/Vis)

Spectroscopic techniques are indispensable for the structural characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the different types of protons in the molecule (e.g., the CH₃ of the ethyl group, the CH₂ groups of the pentadecyl chain, and the N-H proton).

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule. openstax.org The carbons adjacent to the nitrogen atom are typically deshielded and appear at a downfield chemical shift. openstax.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. openstax.org For this compound, a secondary amine, a characteristic N-H stretching absorption would be expected in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com This band is typically sharper and less intense than the O-H band of alcohols. openstax.org Other characteristic bands would include C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-N stretching vibration. orgchemboulder.com

UV/Vis Spectroscopy: this compound, being a saturated aliphatic amine, does not possess a chromophore that absorbs significantly in the UV-Visible region. Therefore, direct detection by UV/Vis spectroscopy is not feasible. However, as mentioned previously, derivatization with a UV-absorbing reagent can enable its detection by this method.

Sample Preparation Strategies for Complex Matrices

When analyzing this compound in complex matrices such as biological fluids, food, or environmental samples, a sample preparation step is crucial to remove interfering substances and concentrate the analyte. rsc.org

Liquid-Liquid Extraction (LLE): This is a classic technique where the analyte is partitioned between two immiscible liquid phases. rsc.org By adjusting the pH of the aqueous phase, the amine can be either in its neutral form (at high pH) and extracted into an organic solvent, or in its protonated form (at low pH) and remain in the aqueous phase. This allows for selective extraction and removal of interferences.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample clean-up and concentration. nih.govwikipedia.org It utilizes a solid sorbent packed in a cartridge or disk to retain the analyte of interest. wikipedia.org

Reversed-Phase SPE: Using a non-polar sorbent like C18, the long alkyl chain of this compound would be retained from an aqueous sample. researchgate.net

Ion-Exchange SPE: A cation-exchange sorbent can be used to retain the protonated form of the amine. libretexts.org The analyte can then be eluted by changing the pH or increasing the ionic strength of the eluting solvent.

Dispersive Solid-Phase Extraction (dSPE): This is a variation of SPE where the sorbent is dispersed directly into the sample extract. chromatographyonline.com This technique is often used as a clean-up step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

The choice of sample preparation strategy depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used. chromatographyonline.com

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for analysis, such as increased volatility for gas chromatography (GC) or enhanced detectability for various detectors. For a secondary amine like this compound, derivatization is essential to improve its chromatographic performance and sensitivity. libretexts.org

Several types of derivatization reactions are suitable for secondary amines, primarily involving acylation. Acylation introduces an acyl group into the amine, which can increase its volatility and thermal stability, making it more amenable to GC analysis. nih.gov Moreover, the introduction of specific functional groups through derivatization can significantly enhance the response of selective detectors.

Common Derivatizing Reagents for Secondary Amines:

Trifluoroacetic Anhydride (TFAA): This reagent reacts with primary and secondary amines to form stable and volatile trifluoroacetyl derivatives. nih.gov The resulting derivatives are highly responsive to electron capture detection (ECD), offering excellent sensitivity. The reaction is typically rapid and can be performed under mild conditions.

Pentafluorobenzoyl Chloride (PFBCI): Similar to TFAA, PFBCI is an acylating agent that introduces a pentafluorobenzoyl group. This derivatization significantly enhances the electron-capturing properties of the molecule, making it suitable for highly sensitive analysis by GC-ECD.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is a widely used reagent for derivatizing primary and secondary amines for high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection. libretexts.orgresearchgate.net The resulting carbamate (B1207046) derivatives are highly fluorescent, allowing for very low detection limits. researchgate.net

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This reagent reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives, which are ideal for HPLC with fluorescence detection. While effective, dansyl chloride can also react with other functional groups like phenols. nih.gov

Pentafluorobenzenesulfonyl Chloride (PFBSC): This reagent is used to form sulfonamide derivatives of secondary amines. These derivatives are highly stable and exhibit a strong response in GC-ECD, making this a suitable method for trace analysis. mdpi.com

The selection of the derivatization reagent depends on the analytical instrument available and the desired sensitivity. For GC-based methods, acylation with fluorinated reagents like TFAA and PFBSC is a common strategy to improve volatility and introduce electron-capturing moieties for sensitive detection. For HPLC analysis, reagents that introduce a fluorophore, such as FMOC-Cl or dansyl chloride, are preferred.

| Derivatization Reagent | Abbreviation | Target Functional Group | Typical Analytical Technique | Advantages |

|---|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Primary and Secondary Amines | GC-FID, GC-ECD, GC-MS | Forms volatile and stable derivatives; enhances ECD response. nih.gov |

| Pentafluorobenzoyl Chloride | PFBCI | Primary and Secondary Amines | GC-ECD, GC-MS | Provides high sensitivity with ECD. |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | HPLC-FLD, HPLC-UV | Creates highly fluorescent derivatives for sensitive detection. libretexts.orgresearchgate.netresearchgate.net |

| Dansyl Chloride | DNS-Cl | Primary and Secondary Amines, Phenols | HPLC-FLD | Produces intensely fluorescent derivatives. nih.gov |

| Pentafluorobenzenesulfonyl Chloride | PFBSC | Primary and Secondary Amines | GC-ECD | Forms stable derivatives with excellent ECD response. mdpi.com |

Advanced Extraction Methods (e.g., Solid Phase Extraction, Microextraction Techniques)

The isolation and preconcentration of this compound from complex matrices are critical steps prior to instrumental analysis. Advanced extraction methods offer significant advantages over traditional liquid-liquid extraction (LLE), including higher enrichment factors, reduced solvent consumption, and improved sample cleanup.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample preparation that partitions analytes between a solid sorbent and a liquid sample. nih.gov For a long-chain amine like this compound, a reversed-phase sorbent such as octadecyl-bonded silica (B1680970) (C18) is often suitable. nih.govresearchgate.net The nonpolar alkyl chain of this compound will be retained on the hydrophobic C18 sorbent from an aqueous sample matrix.

A typical SPE procedure for this compound would involve:

Conditioning: The C18 cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.

Loading: The aqueous sample containing this compound is passed through the cartridge. The analyte is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences.

Elution: The retained this compound is eluted from the cartridge with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture with an appropriate modifier).

The choice of washing and elution solvents is critical to achieve high recovery of the analyte and efficient removal of interfering substances.

Microextraction Techniques

Microextraction techniques are miniaturized versions of LLE or SPE that use significantly smaller volumes of solvents, offering environmental and cost benefits. These techniques are characterized by high enrichment factors and are compatible with modern analytical instruments.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. nih.govresearchgate.netmdpi.com The large surface area of these droplets facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent. The extraction solvent is then collected by centrifugation and analyzed. For this compound, a nonpolar extraction solvent would be chosen. DLLME can also be combined with derivatization in a single step to improve efficiency. nih.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): HF-LPME utilizes a porous polypropylene (B1209903) hollow fiber to contain a small volume of organic solvent that acts as a supported liquid membrane (SLM). chromatographyonline.comnih.govsemanticscholar.org In a two-phase setup, the analyte is extracted from the aqueous sample into the organic solvent within the fiber's lumen. In a three-phase setup, the analyte is extracted from the aqueous sample into the organic SLM and then back-extracted into a small volume of an acceptor solution inside the fiber. For a basic compound like this compound, a three-phase system with an acidic acceptor solution would be highly effective, as the amine becomes ionized in the acceptor phase and is trapped, leading to high enrichment. chromatographyonline.com

| Extraction Method | Principle | Applicability to this compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid sample. nih.gov | Reversed-phase (e.g., C18) sorbents are suitable for retaining the long alkyl chain. nih.govresearchgate.net | High recovery, good selectivity, can be automated. | Requires larger solvent volumes compared to microextraction. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of analyte into a fine emulsion of extraction solvent. nih.govresearchgate.netmdpi.com | A nonpolar extraction solvent would be effective. Can be coupled with derivatization. nih.gov | Fast, high enrichment factor, low solvent consumption. | Requires a disperser solvent, emulsion can sometimes be difficult to break. |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Analyte is extracted through a supported liquid membrane in a porous hollow fiber. chromatographyonline.comnih.govsemanticscholar.org | A three-phase system with an acidic acceptor phase would provide high enrichment. chromatographyonline.com | Very high enrichment factors, excellent sample cleanup, minimal solvent use. | Can be more time-consuming than DLLME. |

Applications in Materials Science and Engineering

Role as Structural Building Blocks in Polymer Synthesis

While specific research on the use of N-Ethylpentadecan-1-amine as a direct monomer in large-scale polymer production is not extensively documented, its structural characteristics suggest potential applications as a building block in the synthesis of specialized polymers. The presence of a secondary amine group allows it to be incorporated into polymer backbones through reactions such as polycondensation. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides.

The incorporation of the long pentadecyl chain as a pendant group on a polymer backbone can significantly influence the material's properties. Research on polyamides with pendant alkyl chains has shown that these long aliphatic groups can act as "internal plasticizers," increasing the free volume between polymer chains. This leads to a decrease in the glass transition temperature (Tg) and enhanced solubility in organic solvents. Therefore, incorporating this compound into a polymer is expected to improve its processability and flexibility.

Functionality in Coatings, Adhesives, and Surfactants

The amphiphilic nature of this compound, arising from its long hydrophobic alkyl tail and the polar amine head, makes it a candidate for use in formulations of coatings, adhesives, and as a surfactant.

In the context of epoxy resins, which are widely used in high-performance coatings and adhesives, amines function as curing agents. The active hydrogen on the secondary amine of this compound can react with the epoxide groups of the resin, leading to cross-linking and the formation of a durable thermoset network. polymerinnovationblog.comresearchgate.net The long pentadecyl chain can enhance the flexibility and impact resistance of the cured epoxy, mitigating the inherent brittleness of many epoxy systems. researchgate.net

As a surfactant, this compound can reduce the surface tension at interfaces. Its effectiveness as a surfactant is determined by its ability to form micelles in a solution at a specific concentration known as the critical micelle concentration (CMC). nih.govresearchgate.net The long, nonpolar pentadecyl chain would readily associate with nonpolar substances, while the polar amine group would interact with polar solvents like water. This property is crucial for applications such as emulsification, dispersion of pigments in coatings, and promoting adhesion at interfaces. The addition of amines to surfactant solutions has been shown to affect the CMC. researchgate.net

The length of the alkyl chain is a critical determinant of the performance of materials incorporating long-chain amines. In general, a longer alkyl chain leads to increased hydrophobicity. In coatings and adhesives, this can translate to improved water resistance and barrier properties.

In the case of surfactants, the length of the hydrophobic tail significantly influences the CMC. Generally, for a homologous series of surfactants, the CMC decreases as the length of the alkyl chain increases. This is because the longer hydrophobic chain has a greater tendency to be expelled from the aqueous phase, thus favoring micelle formation at lower concentrations.

Table 1: General Trend of Critical Micelle Concentration (CMC) with Increasing Alkyl Chain Length for Amine-Based Surfactants

| Alkyl Chain Length | General Effect on CMC |

|---|---|

| Shorter | Higher CMC |

| Longer | Lower CMC |

This table illustrates a general principle and does not represent specific data for this compound.

Interfacial Chemistry and Surface Modification

The ability of this compound to interact with and modify surfaces is central to its application in interfacial chemistry.

In high-performance liquid chromatography (HPLC), silica (B1680970) gel is a common stationary phase. However, unmodified silica can lead to poor peak shapes and retention for basic compounds due to the acidic nature of its surface silanol (B1196071) groups. To counteract this, the silica surface is often chemically modified.

Long-chain alkylamines can be grafted onto the silica surface to create a hydrophobic stationary phase for reversed-phase chromatography. nih.gov The long pentadecyl chain of this compound would provide a nonpolar environment for the separation of hydrophobic analytes. The amine group, once bonded to the surface, can also interact with analytes through hydrogen bonding or ionic interactions, depending on the mobile phase pH, leading to a mixed-mode separation mechanism. dicp.ac.cn This dual functionality can offer unique selectivity for a variety of compounds. Amine-bonded silica has been shown to be particularly effective for the chromatography of basic compounds. biotage.com

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses exceptional properties. One method for its production is the exfoliation of graphite (B72142). This process can be facilitated by intercalating small molecules between the graphene layers in graphite, which increases the interlayer spacing and weakens the van der Waals forces holding them together.

Graphite intercalation compounds (GICs) are formed when guest molecules or ions are inserted between the layers of graphite. wikipedia.org This process often involves charge transfer between the intercalant and the graphite layers.

Studies have shown that primary amines are effective in expanding the layers of certain GICs, such as those formed with FeCl3. rsc.orgresearchgate.netuq.edu.au The amine molecules penetrate the interlayer spaces of the GIC. The expansion of the GIC is observed to be more significant as the alkyl chain of the primary amine becomes longer. rsc.orgresearchgate.netuq.edu.au This is attributed to the orientation of the long-chain amines, which are thought to form a bilayer between the graphene sheets, thereby pushing them further apart. researchgate.net While this compound is a secondary amine, the general principle of long alkyl chains facilitating the expansion of graphite layers is relevant. The steric hindrance of the ethyl group might influence the efficiency of intercalation compared to a primary amine with the same alkyl chain length. After the initial expansion, sonication is typically used to complete the exfoliation process, yielding graphene sheets. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Lack of Specific Research Data on this compound as a Corrosion Inhibitor

Extensive searches for scientific literature and research data focusing specifically on the corrosion inhibition properties of This compound have yielded no direct results. While the broader class of alkyl amines and film-forming amines are well-documented as effective corrosion inhibitors, detailed studies and specific data for this compound, particularly concerning its application in materials science and the formation of monomolecular protective films, are not available in the public domain.

General principles of corrosion inhibition by long-chain alkyl amines suggest that this compound would likely function by adsorbing onto a metal surface, forming a protective, hydrophobic barrier. The nitrogen atom's lone pair of electrons would facilitate bonding to the metal, while the long pentadecyl and ethyl chains would create a dense, water-repellent layer. This film would impede the electrochemical reactions that cause corrosion.

However, without specific experimental data from research on this compound, it is not possible to provide a detailed, scientifically accurate article that adheres to the user's strict outline, including data tables and specific research findings. The generation of such content would require speculation and could not be substantiated with credible sources, which would violate the core principles of providing accurate and non-hallucinatory information.

Therefore, the requested article focusing solely on the chemical compound “this compound” as a corrosion inhibitor cannot be generated at this time due to the absence of specific research on this particular compound.

Supramolecular Chemistry and Self Assembly Phenomena

Host-Guest Complexation with Macrocyclic Receptors

Host-guest chemistry involves the binding of a "guest" molecule, such as an alkyl amine, within the cavity of a larger "host" molecule, typically a macrocycle. nih.gov This interaction is highly specific, relying on molecular recognition between the host and guest.

The primary amine group in alkyl amines is a key feature for molecular recognition by macrocyclic hosts. acs.org These hosts, such as crown ethers, cyclodextrins, calixarenes, and pillararenes, possess cavities of specific sizes and shapes lined with atoms capable of forming non-covalent bonds. nih.gov For an N-alkyl amine, the ammonium (B1175870) cation (formed in acidic conditions or through ion-pairing) can be recognized through a combination of hydrogen bonds and ion-dipole interactions with the heteroatoms (usually oxygen or nitrogen) of the macrocycle. researchgate.net

The binding of alkylammonium ions by macrocyclic polyethers, for example, is influenced by the electronic properties of the host, with electron-donating substituents on the macrocycle enhancing the binding strength. researchgate.net The alkyl chains of the amine guest also play a crucial role, with hydrophobic interactions between the chains and nonpolar segments of the host or the solvent environment contributing to the stability of the host-guest complex. nih.gov Colorimetric sensor arrays have demonstrated the ability to discriminate between various amines based on subtle differences in their molecular shape, size, and electronic properties through interactions with metalloporphyrins and other dyes. illinois.edu

Table 1: Interactions Involved in Host-Guest Complexation of Alkyl Amines

| Interaction Type | Description | Role of N-Ethylpentadecan-1-amine Moiety |

| Hydrogen Bonding | Between the N-H proton of the protonated amine and heteroatoms of the host. | The secondary amine group can act as a hydrogen bond donor. |

| Ion-Dipole | Electrostatic attraction between the positive charge of the ammonium ion and the partial negative charges on the host's heteroatoms. | The localized positive charge on the nitrogen atom of the protonated amine facilitates this interaction. |

| Hydrophobic Effect | The tendency of nonpolar groups to aggregate in aqueous solution to minimize contact with water. | The long pentadecyl and ethyl chains drive the inclusion into the hydrophobic cavity of a macrocyclic host in a polar environment. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The close fit of the alkyl chains within the host cavity maximizes these interactions, contributing to complex stability. |

Self-Assembly of N-Alkyl Amine Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. N-alkyl amine derivatives are known to self-assemble into various architectures, such as monolayers, micelles, vesicles, and supramolecular polymers, both in solution and at interfaces. researchgate.netnih.gov

Supramolecular polymerization is a process where monomeric units are linked together by reversible, non-covalent interactions to form polymer-like chains. researchgate.net For N-alkyl amine derivatives, this process can be driven by a combination of hydrogen bonding between the amine groups and hydrophobic interactions between the alkyl chains. The concentration of the amine can influence the extent of self-assembly, with higher concentrations leading to the formation of longer supramolecular polymers. researchgate.net The mechanism of growth often follows a nucleation-elongation pathway, where an initial nucleus is formed, followed by the addition of monomers to elongate the structure. researchgate.net

The resulting structures can exhibit a high degree of order. For example, long-chain N-alkyl amines can form ordered self-assembled monolayers (SAMs) on various surfaces. researchgate.net These monolayers are characterized by the regular arrangement of the molecules, with the amine head groups anchored to the surface and the alkyl chains extending away.

Hydrogen bonding is a critical directional force in the self-assembly of N-alkyl amines. researchgate.netlibretexts.org The amine group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom), leading to the formation of defined networks between molecules. libretexts.orglibretexts.org In primary and secondary amines, N-H---N hydrogen bonds are a significant factor in their physical properties, such as boiling point, and play a crucial role in forming ordered assemblies. libretexts.orglibretexts.org

Hydrophobic interactions are the main driving force for the assembly of long-chain N-alkyl amines in polar solvents. nih.govnih.govresearchgate.net The long pentadecan-1-amine chain of this compound would strongly favor aggregation to minimize its contact with water, leading to the formation of structures where the hydrophobic tails are sequestered in the interior and the polar amine heads are exposed to the solvent. nih.gov The interplay between directional hydrogen bonding and non-directional hydrophobic forces dictates the final morphology of the self-assembled structures. nih.gov

Engineering Long-Range Order in Supramolecular Assemblies

Achieving long-range order in supramolecular assemblies is a significant challenge but is crucial for the development of functional materials and nanotechnology applications. nih.govacs.orgfigshare.comtue.nl For assemblies of N-alkyl amine derivatives, several strategies can be employed to engineer long-range order.

One approach is to control the molecular design of the assembling units. For instance, the introduction of specific functional groups that promote strong and directional interactions can enhance order. The length and nature of the alkyl chains also play a paramount role. Studies on naphthalenediimides (NDIs) functionalized with long alkyl chains have shown that the presence of internal double bonds in the chains can dramatically improve the long-range order of the resulting self-assembled monolayers. nih.govacs.orgfigshare.com This is attributed to stronger van der Waals interactions between the unsaturated chains, which favors a more regular packing arrangement. nih.govacs.org

The substrate or interface at which the self-assembly occurs also has a profound impact. The interaction between the amine head group and the surface can template the growth of the assembly, leading to well-defined, long-range ordered structures. The choice of solvent can also influence the thermodynamics and kinetics of the assembly process, thereby affecting the degree of order in the final structure.

Table 2: Factors Influencing Long-Range Order in N-Alkyl Amine Assemblies

| Factor | Influence on Long-Range Order |

| Molecular Structure | The presence of functional groups promoting directional interactions (e.g., unsaturation in alkyl chains) can enhance packing efficiency and order. nih.govacs.orgfigshare.com |

| Substrate/Interface | The nature of the surface can direct the orientation and packing of the molecules, acting as a template for ordered growth. |

| Solvent | The solvent affects the solubility of the molecules and mediates the intermolecular interactions, influencing the final assembled structure. |

| Concentration | The concentration of the assembling species can affect the kinetics and thermodynamics of the self-assembly process, with optimal concentrations often required for achieving high degrees of order. researchgate.net |

| Temperature | Temperature influences the strength of non-covalent interactions and the mobility of the molecules, and annealing can sometimes be used to improve order. |

Catalytic Roles and Mechanisms

N-Alkyl Amines as Organic Catalysts in Chemical Transformations

N-Alkyl amines are prominent organocatalysts, primarily through the formation of nucleophilic intermediates with carbonyl compounds. Primary and secondary amines react with aldehydes or ketones to form enamines, which are highly effective carbon nucleophiles. acs.orgnih.gov This mode of activation is central to many classic and contemporary organic reactions.

One of the most significant applications of enamine catalysis is in aldol reactions. acs.org Here, an amine catalyst reacts with a ketone to generate an enamine, which then attacks an aldehyde. Subsequent hydrolysis of the resulting iminium ion yields the aldol product and regenerates the amine catalyst, thus completing the catalytic cycle. acs.org Kinetic studies have shown that the carbon-carbon bond-forming step is typically the rate-determining step in these reactions. acs.org Primary amines have been observed to catalyze aldol reactions more rapidly than secondary amines in some cases. acs.org

The versatility of N-alkyl amines as catalysts extends to various other transformations, including:

Michael Additions: Enamines can act as soft nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds.

α-Alkylation of Aldehydes: Chiral primary amines, when combined with transition metal catalysts, can facilitate the asymmetric α-allylic alkylation of aldehydes. nih.gov

Mannich Reactions: Enamines can react with imines or iminium ions to form β-amino carbonyl compounds.

The efficacy of these catalytic systems has led to their use in the synthesis of biologically and pharmaceutically important molecules. researchgate.net

| Reaction Type | Role of N-Alkyl Amine | Key Intermediate |

| Aldol Reaction | Forms enamine from ketone/aldehyde | Enamine |

| Michael Addition | Forms enamine for conjugate addition | Enamine |

| α-Allylic Alkylation | Forms enamine from aldehyde | Enamine |

| Mannich Reaction | Forms enamine to react with imine | Enamine |

N-Alkyl Amine Derivatives as Ligands in Transition Metal Catalysis

The electronic and steric properties of N-alkyl amines can be fine-tuned through derivatization, making them excellent ligands for transition metals. These ligands play a critical role in stabilizing the metal center, modulating its reactivity, and influencing the stereochemical outcome of a reaction. Late transition metals such as nickel, palladium, iron, and cobalt, when complexed with chelating amine donors, form active catalysts for processes like olefin polymerization. mdpi.com The development of ruthenium and iridium complexes with specific amine-based ligands has also been crucial for N-alkylation reactions. acs.org

N-Heterocyclic Carbene (NHC) Ligands Derived from Amines

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis. sigmaaldrich.com These ligands are stable singlet carbenes, typically featuring a carbene carbon flanked by two nitrogen atoms within a heterocyclic ring. tcichemicals.com The nitrogen atoms bear substituents, often bulky alkyl or aryl groups, which are crucial for the stability and catalytic performance of the resulting metal complexes. tcichemicals.com

NHCs are valued for several key properties:

Strong σ-Donation: They are powerful σ-donors, often more so than even electron-rich phosphines. This strong donation stabilizes the metal center. sigmaaldrich.com

Steric Tunability: The substituents on the nitrogen atoms can be easily varied to control the steric environment around the metal, which is critical for selectivity. sigmaaldrich.comillinois.edu

Robust Metal-Ligand Bond: The bond between an NHC and a metal center is very strong, which reduces ligand dissociation and often leads to more stable and long-lived catalysts. sigmaaldrich.com

These characteristics make NHC-metal complexes highly effective catalysts for a wide range of reactions, including olefin metathesis, C-H bond activation, and various cross-coupling reactions like Suzuki and Sonogashira couplings. tcichemicals.comsigmaaldrich.comillinois.edu For instance, palladium-NHC catalysts have shown high efficiency in the α-arylation of ketones, and ruthenium-NHC complexes are prominent in olefin metathesis. illinois.edu The development of iridium and ruthenium complexes bearing NHC ligands has also led to effective catalysts for the N-alkylation of amines with alcohols. acs.org

| Ligand Property | N-Heterocyclic Carbenes (NHCs) | Tertiary Phosphines |

| σ-Donating Ability | Very Strong | Strong |

| Metal-Ligand Bond | Very Strong, Less Prone to Dissociation | Strong, but Dissociation Can Occur |

| Steric Control | Highly Tunable via N-Substituents | Tunable via P-Substituents |

| Stability | Generally High, Resistant to Oxidation | Can be Prone to Oxidation |

Cyclodextrin-Based Supramolecular Ligands for Aqueous Catalysis

Cyclodextrins (CDs) are macrocyclic oligosaccharides that can be chemically modified to serve as supramolecular ligands in catalysis. nih.gov Their structure features a hydrophobic inner cavity and a hydrophilic exterior, making them ideal for promoting reactions in aqueous media. nih.gov By modifying CDs with functional groups, such as amino moieties, they can be transformed into effective ligands for transition metals. researchgate.netsemanticscholar.org

The catalytic role of these CD-based ligands is multifaceted:

Phase-Transfer Catalysis: Their water solubility allows them to bring hydrophobic substrates from an organic phase into the aqueous phase where the catalyst resides. nih.gov

Host-Guest Complexation: The CD cavity can encapsulate substrate molecules, pre-organizing them for the reaction and potentially influencing selectivity through steric constraints. nih.gov

Creation of a Microenvironment: The hydrophobic cavity provides a non-polar microenvironment, which can accelerate reactions that are favored in such conditions.

Amino-modified β-cyclodextrins have been used to create water-soluble nickel and palladium complexes that act as efficient and recyclable catalysts for Suzuki coupling reactions in water. researchgate.netsemanticscholar.org These supramolecular systems represent a green chemistry approach, as they enable catalysis in an environmentally benign solvent. researchgate.net

Mechanistic Insights into Amine-Catalyzed Reactions

The mechanism of amine catalysis, particularly in reactions involving aldehydes and ketones, predominantly proceeds through either an enamine or an iminium ion intermediate.

Enamine Catalysis: As previously mentioned, secondary or primary amines can catalyze reactions via enamine formation. acs.org The general mechanism involves three key steps:

Enamine Formation: The amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) in a reversible condensation reaction to form a nucleophilic enamine intermediate, with the elimination of water. nih.gov This step is often acid-catalyzed, with optimal rates typically observed around a pH of 5. libretexts.org

Hydrolysis and Catalyst Regeneration: The resulting intermediate, an iminium ion, is then hydrolyzed by water to release the final product and regenerate the amine catalyst, allowing it to re-enter the catalytic cycle. acs.orgnih.gov

This catalytic cycle provides a powerful method for activating carbonyl compounds towards forming new carbon-carbon bonds under mild conditions.

Environmental Chemical Transformations and Fate

Chemical Degradation in Industrial Processes

In industrial applications, such as in CO2 capture systems, N-Ethylpentadecan-1-amine is subjected to conditions that can lead to its chemical degradation. Understanding these degradation pathways is essential for process optimization and for minimizing the environmental release of potentially harmful byproducts.

Amine-based CO2 capture processes involve high temperatures and the presence of oxygen, which can lead to both thermal and oxidative degradation of the amine solvent. While specific studies on this compound are not available, general principles of amine degradation can be applied to understand its likely behavior.

Thermal degradation primarily occurs in the high-temperature stripper section of a CO2 capture plant, while oxidative degradation is more prevalent in the absorber, where the amine is in contact with flue gas containing oxygen. uliege.be

The degradation of secondary amines in CO2 capture systems can lead to a variety of products. For secondary amines, common degradation products include smaller amines, aldehydes, carboxylic acids, and amides. forcetechnology.com In the case of this compound, oxidative degradation could lead to the formation of acetaldehyde and pentadecanal from the cleavage of the ethyl and pentadecyl groups, respectively. Further oxidation could yield acetic acid and pentadecanoic acid. Thermal degradation of secondary amines can also lead to the formation of larger, more complex molecules through condensation and cyclization reactions. bohrium.com

| Potential Degradation Pathway | Precursor | Potential Degradation Products |

| Oxidative C-N bond cleavage | This compound | Acetaldehyde, Pentadecanal, Smaller amines |

| Further Oxidation | Acetaldehyde, Pentadecanal | Acetic acid, Pentadecanoic acid |

| Thermal Degradation | This compound | Complex condensation products |

This table presents potential degradation products of this compound based on general degradation mechanisms of secondary amines.

Future Research Directions and Emerging Trends

Development of Sustainable Synthesis Routes for N-Ethylpentadecan-1-amine

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a molecule like this compound, this translates to the development of synthetic routes that are atom-economical, energy-efficient, and utilize renewable feedstocks.

Future research will likely focus on catalytic methodologies that circumvent the use of stoichiometric and often hazardous reagents. One promising direction is the direct N-alkylation of pentadecan-1-amine with ethanol (B145695) or other ethylating agents derived from biomass. This can be achieved through "borrowing hydrogen" or "hydrogen autotransfer" catalysis, a process where a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination with the primary amine. The "borrowed" hydrogen is then used to reduce the resulting imine to the desired secondary amine, with water as the only byproduct.

Another sustainable approach is the reductive amination of pentadecanal with ethylamine (B1201723) . Pentadecanal can potentially be derived from the oxidation of pentadecanol, which is accessible from renewable fatty acid sources. This one-pot reaction, often utilizing green reducing agents like molecular hydrogen or formic acid, offers a direct and efficient pathway to this compound.

Biocatalysis presents another exciting frontier. The use of enzymes, such as transaminases or engineered amine dehydrogenases, could enable the highly selective and environmentally benign synthesis of this compound under mild reaction conditions.

| Sustainable Synthesis Route | Key Features | Potential Catalysts/Systems | Anticipated Advantages |

| Catalytic N-alkylation of Pentadecan-1-amine with Ethanol | Borrowing Hydrogen/Hydrogen Autotransfer | Ruthenium, Iridium, or Iron complexes | High atom economy, water as the only byproduct, use of a renewable ethylating agent. |

| Reductive Amination of Pentadecanal with Ethylamine | One-pot reaction | Heterogeneous catalysts (e.g., Pd/C, Ni), Homogeneous catalysts | Avoids pre-functionalization, can use green reducing agents. |

| Biocatalytic Synthesis | Enzymatic transformation | Transaminases, Amine Dehydrogenases | High selectivity, mild reaction conditions, environmentally friendly. |

Exploiting Novel Reactivity Modes for Advanced Functionalization

Beyond its basic nucleophilicity, the reactivity of this compound can be further exploited to create novel molecular architectures and functional molecules. Future research is anticipated to move beyond simple acylation and alkylation reactions to explore more complex transformations.

A key area of interest is the catalytic activation of the C-H bonds adjacent to the nitrogen atom (α-C-H functionalization). This would allow for the direct introduction of new functional groups without the need for pre-functionalized substrates, opening up avenues for the synthesis of complex derivatives with tailored properties.

Furthermore, the activation and cleavage of the C-N bond in this compound and its derivatives could emerge as a powerful strategy in synthetic chemistry. Transition-metal catalysis could enable the use of the ethyl or pentadecyl group as a leaving group, allowing for the construction of new C-C or C-X bonds.